molecular formula C18H27N3O7S B7944958 2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid CAS No. 134203-48-8

2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid

Cat. No.: B7944958
CAS No.: 134203-48-8
M. Wt: 429.5 g/mol
InChI Key: ANFLTTZTVMOFFU-SRZZPIQSSA-N
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Description

2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl group, and an oxime ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Oxime Ester: The oxime ester is formed by reacting the corresponding ketone with hydroxylamine hydrochloride in the presence of a base, followed by esterification with the appropriate acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxime ester, converting it to the corresponding amine.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Deprotected amines ready for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, 2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is a common motif in many biologically active compounds, and the presence of the oxime ester and tert-butoxycarbonyl groups may enhance its biological activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The thiazole ring is found in several pharmaceutical agents, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique structural features make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the oxime ester and tert-butoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}{[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    (2E)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}{[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of 2-(((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid lies in its specific combination of functional groups and the thiazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O7S/c1-16(2,3)26-13(24)18(7,8)28-21-11(12(22)23)10-9-29-14(19-10)20-15(25)27-17(4,5)6/h9H,1-8H3,(H,22,23)(H,19,20,25)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFLTTZTVMOFFU-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)NC(=O)OC(C)(C)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855702
Record name (2E)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}{[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134203-48-8
Record name (2E)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}{[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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